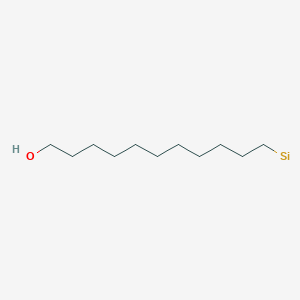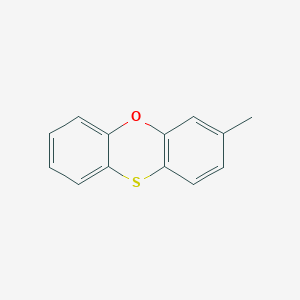
3-Methylphenoxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenoxathiine is an organic compound belonging to the phenoxathiine family Phenoxathiines are heterocyclic compounds containing sulfur and oxygen atoms within a tricyclic structure The presence of a methyl group at the third position of the phenoxathiine ring system distinguishes this compound from other phenoxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenoxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylphenol with sulfur and oxygen sources in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenoxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Methylphenoxathiine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylphenoxathiine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenoxathiine: The parent compound without the methyl group.
2-Methylphenoxathiine: A similar compound with the methyl group at the second position.
4-Methylphenoxathiine: A similar compound with the methyl group at the fourth position.
Uniqueness: 3-Methylphenoxathiine is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to other methylphenoxathiine derivatives.
Properties
CAS No. |
46412-20-8 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-methylphenoxathiine |
InChI |
InChI=1S/C13H10OS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8H,1H3 |
InChI Key |
KULZSEHSBJKPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


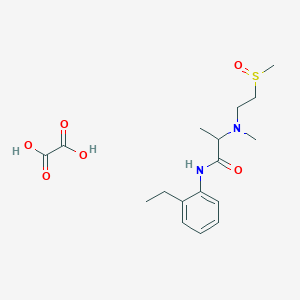
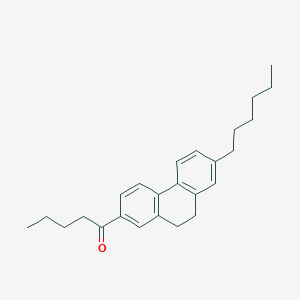

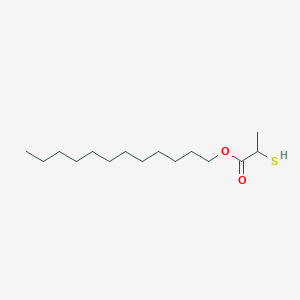
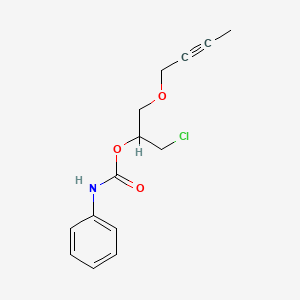
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
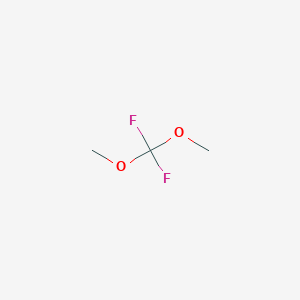
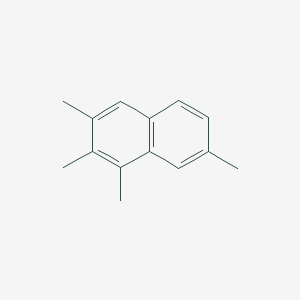
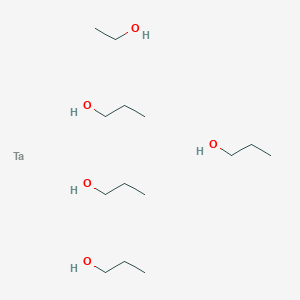
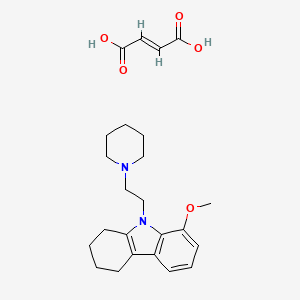


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
